2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione
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Overview
Description
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione is a complex organic compound characterized by its unique structure, which includes two nitroanilino groups attached to a cyclobutane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione typically involves the reaction of cyclobutane-1,3-dione with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where the nitroanilino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclobutane-1,3-dione derivatives.
Scientific Research Applications
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro groups can participate in redox reactions, while the cyclobutane-1,3-dione core can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(4-aminophenyl)cyclobutane-1,3-dione
- 2,4-Bis(4-cyanamido)cyclobutane-1,3-dione
Uniqueness
2,4-Bis(4-nitroanilino)cyclobutane-1,3-dione is unique due to the presence of nitroanilino groups, which impart distinct chemical and physical properties. These groups can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain applications in research and industry.
Properties
CAS No. |
216585-14-7 |
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Molecular Formula |
C16H12N4O6 |
Molecular Weight |
356.29 g/mol |
IUPAC Name |
2,4-bis(4-nitroanilino)cyclobutane-1,3-dione |
InChI |
InChI=1S/C16H12N4O6/c21-15-13(17-9-1-5-11(6-2-9)19(23)24)16(22)14(15)18-10-3-7-12(8-4-10)20(25)26/h1-8,13-14,17-18H |
InChI Key |
KDJYQKXWSRGSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2C(=O)C(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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